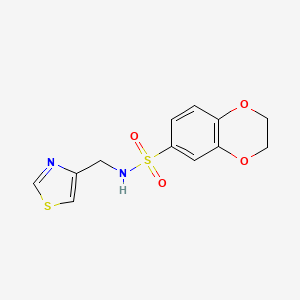
N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects that make it a promising candidate for therapeutic applications.
作用機序
The mechanism of action of N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs). MMPs are involved in various physiological processes such as tissue remodeling, angiogenesis, and tumor invasion. CAs are involved in the regulation of pH in various tissues. Inhibition of these enzymes by this compound leads to its anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been found to inhibit the activity of MMPs and CAs, which leads to its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, it has been found to have antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments include its ability to inhibit the activity of MMPs and CAs, which makes it a useful tool for studying the role of these enzymes in various physiological processes. Additionally, its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising candidate for the development of new drugs for the treatment of various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer and arthritis. Another direction is the study of its potential use as a diagnostic tool for the detection of MMP and CA activity in various tissues. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity.
合成法
The synthesis of N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been achieved using several methods. One such method involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 1,3-thiazol-4-ylmethanamine in the presence of a base. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 1,3-thiazol-4-ylmethanol in the presence of a base. Both these methods have been found to be effective in producing the desired compound.
科学的研究の応用
N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, arthritis, and inflammation.
特性
IUPAC Name |
N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c15-20(16,14-6-9-7-19-8-13-9)10-1-2-11-12(5-10)18-4-3-17-11/h1-2,5,7-8,14H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQMYPPUBJLZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542421.png)
![2,5-difluoro-N-[1-(2-methylpropyl)imidazol-2-yl]benzamide](/img/structure/B7542427.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[1-(2-methylpropyl)imidazol-2-yl]acetamide](/img/structure/B7542435.png)
![4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542436.png)
![2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542445.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine](/img/structure/B7542451.png)
![6-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7542459.png)
![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)
![N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7542480.png)
![4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7542485.png)
![2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7542489.png)
![N,1,3-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7542495.png)
![1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542508.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542519.png)